molecular formula C24H23ClF2N2O4S B11503948 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxynaphthalene-1-sulfonamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B11503948
M. Wt: 509.0 g/mol
InChI Key: QSMJZPDSEMFAJO-UHFFFAOYSA-N
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Description

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chlorodifluoromethoxy group is then introduced through a halogenation reaction, followed by the attachment of the ethyl group via alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which play a role in their pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorodifluoromethoxy group, in particular, enhances its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C24H23ClF2N2O4S

Molecular Weight

509.0 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-ethoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C24H23ClF2N2O4S/c1-3-32-22-10-11-23(19-7-5-4-6-18(19)22)34(30,31)28-13-12-17-15(2)29-21-9-8-16(14-20(17)21)33-24(25,26)27/h4-11,14,28-29H,3,12-13H2,1-2H3

InChI Key

QSMJZPDSEMFAJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)OC(F)(F)Cl)C

Origin of Product

United States

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